molecular formula C11H15BClNO3 B6341579 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid CAS No. 2096335-60-1

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid

Cat. No.: B6341579
CAS No.: 2096335-60-1
M. Wt: 255.51 g/mol
InChI Key: FQGJLHOYSUCWJU-UHFFFAOYSA-N
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Description

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C11H15BClNO3 and a molecular weight of 255.51 g/mol . This compound is characterized by the presence of a boronic acid group, a chloro substituent, and an isobutylcarbamoyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoic acid and isobutylamine.

    Formation of Isobutylcarbamoyl Group: The isobutylamine reacts with 3-chlorobenzoic acid to form 3-chloro-4-(isobutylcarbamoyl)benzoic acid.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield, purity, and cost-effectiveness, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to interact with enzyme active sites.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in the treatment of other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the context of protease inhibition, where the compound can block the catalytic activity of proteases by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(methylcarbamoyl)benzeneboronic acid
  • 3-Chloro-4-(ethylcarbamoyl)benzeneboronic acid
  • 3-Chloro-4-(propylcarbamoyl)benzeneboronic acid

Uniqueness

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid is unique due to the presence of the isobutylcarbamoyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-7(2)6-14-11(15)9-4-3-8(12(16)17)5-10(9)13/h3-5,7,16-17H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGJLHOYSUCWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCC(C)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157776
Record name Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096335-60-1
Record name Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096335-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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